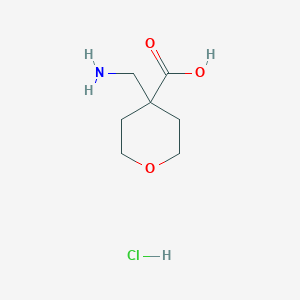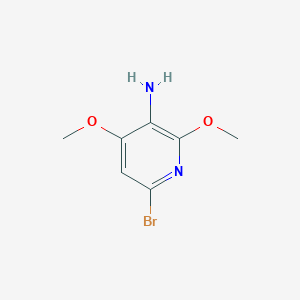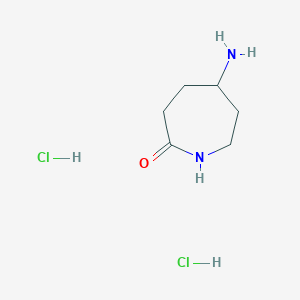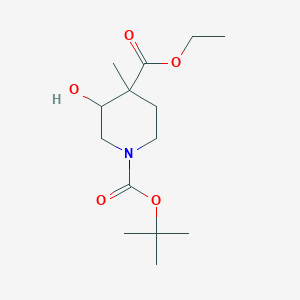
4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride
Overview
Description
4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride is an organic compound that contains the tetrahydropyran ring . This ring system is frequently reported in marketed drugs and is second only to the phenyl ring when two-dimensional rings are included .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydropyran ring with an aminomethyl group at the 4-position . The empirical formula is C7H15NO2 and the molecular weight is 145.20 .Chemical Reactions Analysis
This compound can be used as a reactant/reagent in the synthesis of aminothiazole compounds for use in the treatment of cancer . It’s also used as a reagent in the development of pyrazoloquinolines as PDE10A inhibitor for the treatment of schizophrenia .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.254±0.06 g/cm3 . The melting point is >265°C (dec.) and the boiling point is 299.4±40.0 °C (Predicted) .Scientific Research Applications
- Scientific Field : Organic Chemistry
- Application Summary : 4-Aminotetrahydropyran is a reagent used in organic synthesis .
- Methods of Application : It’s typically used in reactions that take advantage of the amine group’s nucleophilicity to form amide bonds or connect the molecule’s framework to bioactive molecular structures .
- Results or Outcomes : The specific outcomes depend on the reaction conditions and the other reactants involved. The product could be a variety of organic compounds .
- Scientific Field : Biochemical Research
- Application Summary : This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application : The specific methods of application would depend on the particular experiment or research being conducted .
- Results or Outcomes : The outcomes would vary based on the specific research context .
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in core modification in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase. It’s also used in the development of pyrazoloquinolines as PDE10A inhibitors for the treatment of schizophrenia .
- Methods of Application : The compound is incorporated into larger molecular structures through various organic synthesis techniques .
- Results or Outcomes : The resulting compounds have shown potential as therapeutic agents .
4-Aminotetrahydropyran
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride
4-Aminomethyltetrahydropyran
- Scientific Field : Cancer Research
- Application Summary : This compound can be used as a reactant/reagent in the synthesis of aminothiazole compounds for use in cancer treatment .
- Methods of Application : The compound is incorporated into larger molecular structures through various organic synthesis techniques .
- Results or Outcomes : The resulting compounds have shown potential as therapeutic agents in cancer treatment .
- Scientific Field : Biochemical Research
- Application Summary : This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application : The specific methods of application would depend on the particular experiment or research being conducted .
- Results or Outcomes : The outcomes would vary based on the specific research context .
4-Aminotetrahydropyran
Tetrahydro-2H-pyran-4-carboxylic acid
- Scientific Field : Cancer Research
- Application Summary : This compound can be used as a reactant/reagent in the synthesis of aminothiazole compounds for use in cancer treatment .
- Methods of Application : The compound is incorporated into larger molecular structures through various organic synthesis techniques .
- Results or Outcomes : The resulting compounds have shown potential as therapeutic agents in cancer treatment .
- Scientific Field : Biochemical Research
- Application Summary : This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application : The specific methods of application would depend on the particular experiment or research being conducted .
- Results or Outcomes : The outcomes would vary based on the specific research context .
4-Aminotetrahydropyran
Tetrahydro-2H-pyran-4-carboxylic acid
Safety And Hazards
This compound is classified as a combustible solid . It has hazard statements H226 - H302 - H318, indicating that it is flammable, harmful if swallowed, and causes serious eye damage . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
properties
IUPAC Name |
4-(aminomethyl)oxane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-5-7(6(9)10)1-3-11-4-2-7;/h1-5,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSOOGFDTTVGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |
CAS RN |
1485427-12-0 | |
| Record name | 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B1383184.png)









